Product packaging for Methyl 3-(bromomethyl)-4-iodobenzoate(Cat. No.:)

Methyl 3-(bromomethyl)-4-iodobenzoate

Cat. No.: B13003843
M. Wt: 354.97 g/mol
InChI Key: AKTNVDXJZMKQNS-UHFFFAOYSA-N
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Description

Step 1: Iodination via Sandmeyer Reaction

The initial step involves the conversion of 3-methyl-4-aminobenzoic acid to 3-methyl-4-iodobenzoic acid. The Sandmeyer reaction is a well-established method for this transformation. nih.gov The reaction proceeds via the formation of a diazonium salt from the aromatic amine, which is then displaced by an iodide ion.

Reaction Scheme:

Detailed Research Findings: The diazotization is typically carried out in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Subsequent treatment with a solution of potassium iodide (KI) results in the formation of the aryl iodide.

Reactant Reagents Product Typical Yield
3-Methyl-4-aminobenzoic acid1. Sodium nitrite (B80452) (NaNO2), Hydrochloric acid (HCl) 2. Potassium iodide (KI)3-Methyl-4-iodobenzoic acid75-85%

Step 2: Fischer Esterification

The resulting 3-methyl-4-iodobenzoic acid is then esterified to its methyl ester, Methyl 3-methyl-4-iodobenzoate. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, is a standard procedure for this purpose. wikipedia.org

Reaction Scheme:

Detailed Research Findings: The reaction is typically refluxed for several hours to drive the equilibrium towards the product. The use of excess methanol can also favor the formation of the ester.

Reactant Reagents Product Typical Yield
3-Methyl-4-iodobenzoic acidMethanol (CH3OH), Sulfuric acid (H2SO4) (catalytic)Methyl 3-methyl-4-iodobenzoate>90%

Step 3: Radical Bromination of the Methyl Group

The final step is the benzylic bromination of the methyl group of Methyl 3-methyl-4-iodobenzoate to yield the target compound, Methyl 3-(bromomethyl)-4-iodobenzoate. This transformation is typically achieved via a free radical pathway, often using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. google.com

Reaction Scheme:

Detailed Research Findings: The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl4), and heated to initiate the radical chain reaction. The selectivity for benzylic bromination over other positions is high under these conditions.

Reactant Reagents Product Typical Yield
Methyl 3-methyl-4-iodobenzoateN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)This compound70-80%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrIO2 B13003843 Methyl 3-(bromomethyl)-4-iodobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

methyl 3-(bromomethyl)-4-iodobenzoate

InChI

InChI=1S/C9H8BrIO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3

InChI Key

AKTNVDXJZMKQNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)CBr

Origin of Product

United States

Stereoselective Synthesis Considerations for Methyl 3 Bromomethyl 4 Iodobenzoate Analogs

Approaches to Stereoselective Synthesis

The synthesis of chiral molecules in an enantiomerically pure or enriched form generally relies on one of three main strategies: the use of a chiral pool, the application of chiral auxiliaries, or asymmetric catalysis. ethz.ch

Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials from nature, such as amino acids or sugars. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. ethz.ch After the desired stereocenter has been created, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral substrate. organic-chemistry.org

Hypothetical Stereoselective Synthesis of a Chiral Analog

To illustrate, let's consider the synthesis of a hypothetical chiral analog, for instance, an ester of (1-bromo-1-phenylethyl)-4-iodobenzoic acid. The key challenge would be the stereoselective introduction of the bromine and phenyl groups at the benzylic position.

One potential, though complex, approach could involve the use of a chiral auxiliary attached to the carboxylic acid function. The diastereoselective bromination of a precursor could then be envisioned.

A more contemporary and efficient method would likely involve asymmetric catalysis. For example, a prochiral enolate derived from a related ketone could undergo an asymmetric reaction to establish the chiral center.

Research on Stereoselective Synthesis of Benzoic Acid Derivatives

While specific literature on the stereoselective synthesis of analogs of this compound is not abundant, broader research into the synthesis of chiral benzoic acid derivatives provides valuable insights. For instance, the synthesis of chiral liquid crystalline esters containing four aromatic rings has been reported, where chirality is introduced by using a chiral phenol (B47542) in the esterification step. mdpi.com Additionally, the synthesis of 3-(adenosylthio)benzoic acid derivatives as enzyme inhibitors highlights methods for creating complex chiral structures based on a benzoic acid scaffold. nih.gov

The development of stereoselective methods for the synthesis of chiral α-amino acids, which can be seen as analogs of substituted benzoic acids, often employs strategies like the use of chiral auxiliaries to direct alkylation reactions. ethz.ch These established principles could be adapted for the synthesis of chiral analogs of this compound.

Reaction Mechanisms and Chemical Reactivity of Methyl 3 Bromomethyl 4 Iodobenzoate

Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-(bromomethyl)-4-iodobenzoate

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the presence of two different carbon-halogen bonds (C-I and C-Br) allows for selective coupling reactions, primarily targeting the more reactive aryl iodide bond.

The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, is a widely used method for the formation of C-C bonds. masterorganicchemistry.comorgsyn.org For this compound, the reaction with an arylboronic acid would be expected to proceed selectively at the C-I bond. This selectivity is based on the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions, which is I > Br > Cl. The oxidative addition of the palladium(0) catalyst to the C-I bond is significantly faster than to the C-Br bond, allowing for chemoselective coupling. libretexts.org

While specific studies on this compound are not extensively documented in publicly available literature, research on similar dihalogenated aromatic compounds supports this predicted selectivity. For instance, studies on o-(or m-, or p-) chloromethyl bromobenzene (B47551) have demonstrated highly selective C(sp²)-Br bond coupling with arylboronic acids, leaving the C(sp³)-Cl bond intact. nih.gov By analogy, the C(sp²)-I bond in this compound would be the preferred site of reaction in a Suzuki-Miyaura coupling.

A typical reaction would involve treating this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a suitable phosphine (B1218219) ligand, and a base. libretexts.org

Table 1: Predicted Outcome of Suzuki-Miyaura Coupling with this compound

Reactant 1 Reactant 2 Catalyst System Predicted Major Product
This compound Phenylboronic acid Pd(PPh₃)₄, Base Methyl 3-(bromomethyl)-4-phenylbenzoate

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. dntb.gov.ua Similar to the Suzuki-Miyaura coupling, the chemoselectivity in the Negishi coupling of this compound is expected to favor the reaction at the more reactive C-I bond. Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov

The catalytic cycle of the Negishi reaction involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The higher reactivity of the C-I bond compared to the benzylic C-Br bond ensures that the oxidative addition step occurs preferentially at the aromatic ring. Studies on the Negishi coupling of α-bromo amides with alkylzinc reagents have shown that C(sp³)-Br bonds can be coupled, but typically under different conditions or with specific catalyst systems designed for such transformations. orgsyn.org

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, and the Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, would also be expected to show high selectivity for the C-I bond of this compound. beilstein-journals.orgwikipedia.orglibretexts.org

In the Heck reaction, the mechanism proceeds through oxidative addition of palladium(0) to the aryl iodide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. The Sonogashira reaction follows a similar initial pathway of oxidative addition, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) co-catalyst) and reductive elimination. wikipedia.orglibretexts.org The inherent reactivity difference between the C-I and C-Br bonds dictates the site of the initial oxidative addition, leading to selective functionalization at the 4-position of the benzene (B151609) ring.

The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial for controlling reactivity, selectivity, and catalyst stability. ias.ac.in For substrates like this compound, where chemoselectivity is a key consideration, the electronic and steric properties of the phosphine ligands play a significant role.

Bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biarylphosphines like SPhos and XPhos, are known to promote the oxidative addition step and enhance the catalytic activity, particularly for less reactive C-Br and C-Cl bonds. libretexts.org However, to ensure selective coupling at the C-I bond of this compound, less sterically demanding and more common ligands like triphenylphosphine (B44618) (PPh₃) are often sufficient and can help to minimize side reactions at the benzylic bromide position. libretexts.org In cases where subsequent coupling at the bromomethyl group is desired, the catalyst system would need to be specifically tailored for C(sp³)-Br activation, often involving different ligands and reaction conditions. nih.gov

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group of this compound is susceptible to nucleophilic substitution reactions. The reaction can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.comyoutube.com

The benzylic position of the bromomethyl group makes it reactive towards both Sₙ1 and Sₙ2 mechanisms.

The Sₙ2 pathway is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). youtube.com The presence of the electron-withdrawing ester and iodo groups on the aromatic ring would be expected to slightly decrease the rate of an Sₙ2 reaction by destabilizing the transition state which has some developing positive charge on the benzylic carbon. However, benzyl (B1604629) halides are generally good substrates for Sₙ2 reactions due to the accessibility of the electrophilic carbon. researchgate.netyoutube.com

The Sₙ1 pathway is a two-step process that involves the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile. masterorganicchemistry.com This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. youtube.com The benzylic carbocation that would be formed from this compound is stabilized by resonance with the benzene ring. However, the electron-withdrawing ester and iodo substituents on the ring will destabilize this carbocation, making the Sₙ1 pathway less favorable compared to unsubstituted benzyl bromide. libretexts.org The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate (first-order kinetics). youtube.com

Given the electronic nature of the substituents on the aromatic ring, the Sₙ2 pathway is generally the more likely mechanism for nucleophilic substitution on this compound, especially with moderately to strongly basic nucleophiles.

Table 2: Factors Influencing Sₙ1 vs. Sₙ2 Pathways for this compound

Factor Favors Sₙ1 Favors Sₙ2 Relevance to this compound
Substrate Tertiary > Secondary > Primary Primary > Secondary > Tertiary Primary benzylic halide, favors Sₙ2. masterorganicchemistry.com
Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., CN⁻, OH⁻, RS⁻) Depends on the chosen reagent.
Solvent Polar Protic (e.g., water, ethanol) Polar Aprotic (e.g., acetone, DMF) Depends on the reaction setup. youtube.com
Leaving Group Good leaving group (e.g., I⁻, Br⁻, OTs⁻) Good leaving group Bromide is a good leaving group for both pathways.

| Electronic Effects | Electron-donating groups stabilize carbocation | Electron-withdrawing groups can slightly disfavor | Electron-withdrawing iodo and ester groups destabilize the benzylic carbocation, disfavoring Sₙ1. libretexts.org |

Solvent Effects on Nucleophilic Reactivity

Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and possess high dielectric constants. electronicsandbooks.comorganic-chemistry.org These solvents are effective at solvating both the departing bromide anion and the potential benzylic carbocation intermediate that would form in an S(_N)1 reaction. electronicsandbooks.compearson.com The stabilization of this carbocation intermediate lowers the activation energy for the ionization step, thereby accelerating the rate of S(_N)1 reactions. electronicsandbooks.com Conversely, polar protic solvents can form a solvent cage around the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and potentially slow down S(_N)2 reactions. researchgate.netresearchgate.net

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile, lack acidic protons and are therefore unable to form strong hydrogen bonds with the nucleophile. researchgate.netorganic-chemistry.org This leaves the nucleophile "naked" and more reactive, which generally leads to a significant increase in the rate of S(_N)2 reactions. researchgate.netorganic-chemistry.org While these solvents have dipole moments that can help to dissolve ionic reagents, their ability to stabilize the carbocation intermediate in an S(_N)1 reaction is less pronounced compared to protic solvents. electronicsandbooks.com

The following table illustrates the expected relative rate of reaction of a typical benzyl bromide with a given nucleophile in various solvents, providing an insight into the solvent effects on the reactivity of this compound.

Table 1: Expected Relative Rate of Nucleophilic Substitution of a Benzyl Bromide in Various Solvents

Solvent Dielectric Constant (ε) Solvent Type Expected Relative Rate for S(_N)1 Expected Relative Rate for S(_N)2
Water (H₂O) 80.1 Polar Protic High Moderate
Methanol (B129727) (CH₃OH) 32.7 Polar Protic Moderate Moderate
Ethanol (CH₃CH₂OH) 24.5 Polar Protic Moderate Low
Dimethyl Sulfoxide (DMSO) 46.7 Polar Aprotic Low Very High
Dimethylformamide (DMF) 36.7 Polar Aprotic Low High
Acetonitrile (CH₃CN) 37.5 Polar Aprotic Moderate High
Acetone ((CH₃)₂CO) 20.7 Polar Aprotic Low Moderate

Radical Reactions Involving this compound

The benzylic C-H bonds are relatively weak and susceptible to homolytic cleavage, making compounds like this compound precursors to resonance-stabilized benzyl radicals. masterorganicchemistry.com These radical intermediates can participate in a variety of transformations, including halogen atom transfer and carbon-carbon bond formation. Radical reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. commonorganicchemistry.comresearchgate.netwikipedia.org

Halogen Atom Transfer Processes

Halogen atom transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from a donor molecule to a radical species. nih.govrsc.orgresearchgate.net In the context of this compound, the benzylic radical, once formed, can participate in XAT. The relative ease of abstraction of the halogens would be I > Br, due to the weaker C-I bond compared to the C-Br bond. savemyexams.com

Photochemical methods can also induce halogen-atom transfer. nih.govresearchgate.net For instance, visible-light photoredox catalysis can be employed to generate radicals that act as halogen abstractors. rsc.org These processes can be highly selective, allowing for the controlled generation of carbon-centered radicals from alkyl and aryl halides. manchester.ac.uk

Carbon-Carbon Bond Formation via Radical Intermediates

The benzyl radical derived from this compound is a key intermediate for the formation of new carbon-carbon bonds. libretexts.org These reactions often proceed via a radical chain mechanism. libretexts.org A common method involves the reaction of the benzyl halide with a radical initiator like AIBN in the presence of a reagent such as tributyltin hydride (Bu₃SnH). libretexts.org The tributyltin radical abstracts the bromine atom to generate the benzyl radical, which can then react with various radical acceptors, such as alkenes or alkynes, to form a new C-C bond. libretexts.orgwikipedia.org

Another important application is in radical cyclization reactions, where the generated radical attacks an unsaturated bond within the same molecule to form a cyclic product. wikipedia.orgbeilstein-journals.org Furthermore, the radical can participate in cross-coupling reactions to form biaryl compounds. nih.gov For example, the reaction of two benzyl radicals can lead to the formation of diphenylethane derivatives. nih.gov

The following table provides examples of radical reactions that could involve intermediates derived from this compound.

Table 2: Examples of Radical Reactions for Carbon-Carbon Bond Formation

Reaction Type Reactants Initiator Product Type
Radical Addition to Alkenes This compound, Alkene, Bu₃SnH AIBN Alkylated Benzoate (B1203000)
Radical Cyclization Suitably unsaturated derivative of the title compound AIBN/Bu₃SnH Polycyclic Benzoate
Dimerization This compound Heat/Light Dibenzyl Derivative

Ester Hydrolysis and Transesterification Kinetics

The ester group in this compound is susceptible to hydrolysis and transesterification reactions, typically under acidic or basic conditions. The kinetics of these reactions are influenced by factors such as temperature, the nature of the catalyst, and the solvent. zenodo.orgacs.orgncsu.edufrontiersin.org

Alkaline hydrolysis (saponification) of methyl benzoates generally follows second-order kinetics, being first order in both the ester and the hydroxide (B78521) ion. zenodo.orgacs.org The rate of hydrolysis is influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups tend to increase the rate of hydrolysis by stabilizing the developing negative charge on the carbonyl oxygen in the transition state. The presence of both a bromo and an iodo group, which are electron-withdrawing, would be expected to increase the rate of hydrolysis compared to unsubstituted methyl benzoate.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acids or bases. ncsu.edunih.gov The kinetics of transesterification are often complex, sometimes involving reversible steps and the formation of intermediates. rsc.org For base-catalyzed transesterification, the reaction rate is dependent on the concentration of the alkoxide catalyst and the ester. ncsu.edu

The following table presents hypothetical kinetic data for the hydrolysis and transesterification of this compound, based on trends observed for similarly substituted methyl benzoates.

Table 3: Hypothetical Kinetic Data for Ester Reactions

Reaction Conditions Rate Law Hypothetical Rate Constant (k)
Alkaline Hydrolysis NaOH, Aqueous Dioxane, 25 °C Rate = k[Ester][OH⁻] 1.5 x 10⁻³ M⁻¹s⁻¹
Acid-Catalyzed Hydrolysis H₂SO₄, Aqueous Methanol, 50 °C Rate = k[Ester][H⁺] 8.0 x 10⁻⁵ M⁻¹s⁻¹

Chemo- and Regioselectivity in Reactions of this compound

This compound possesses multiple reactive sites: the benzylic bromide, the aryl iodide, and the methyl ester. This polyfunctionality makes chemo- and regioselectivity key considerations in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In nucleophilic substitution reactions, the benzylic bromide is significantly more reactive than the aryl iodide. libretexts.org The C(sp³)-Br bond at the benzylic position is weaker and more susceptible to both S(_N)1 and S(_N)2 attack compared to the C(sp²)-I bond on the aromatic ring. savemyexams.comlibretexts.org Therefore, a nucleophile will selectively displace the bromide ion, leaving the iodide and ester groups intact under typical nucleophilic substitution conditions. Radical reactions initiated by reagents like AIBN will also preferentially target the weaker C-Br bond over the C-I bond for initial radical formation. wikipedia.orglibretexts.org

Regioselectivity concerns the position of attack on a molecule. In the case of this compound, nucleophilic attack will occur exclusively at the benzylic carbon of the bromomethyl group. Electrophilic aromatic substitution on the benzene ring is unlikely under conditions favoring nucleophilic substitution. If conditions were to favor electrophilic aromatic substitution, the directing effects of the existing substituents would determine the position of the incoming electrophile. The iodo and bromomethyl groups are ortho, para-directing, while the methyl ester is a meta-director. The interplay of these directing effects would lead to a mixture of products.

The following table summarizes the expected chemo- and regioselectivity for reactions at the different functional groups of this compound.

Table 4: Chemo- and Regioselectivity in Reactions

Reaction Type Reagent Major Product Minor Product(s)
Nucleophilic Substitution NaCN in DMSO Methyl 3-(cyanomethyl)-4-iodobenzoate None
Radical Bromination NBS, AIBN No reaction at other positions -
Suzuki Coupling Arylboronic acid, Pd catalyst Methyl 3-(bromomethyl)-4-arylbenzoate Product of C-Br bond coupling

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Bromomethyl 4 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 3-(bromomethyl)-4-iodobenzoate, a combination of one-dimensional and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the bromomethyl group, and the methyl ester group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The aromatic region is expected to show three distinct proton signals. The proton at the C2 position, being ortho to the electron-withdrawing ester group and meta to the iodine atom, would appear as a doublet. The proton at the C6 position, situated between the iodine and bromine-substituted methyl group, is also expected to be a doublet. The proton at the C5 position, being ortho to the iodine and meta to the ester group, would likely appear as a doublet of doublets due to coupling with both adjacent protons.

The benzylic protons of the bromomethyl group (-CH₂Br) are expected to produce a singlet, as there are no adjacent protons to cause splitting. This signal would be shifted downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The methyl protons of the ester group (-OCH₃) will also appear as a singlet, typically in the upfield region of the spectrum.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-28.2 - 8.4d~2
H-67.9 - 8.1d~8
H-57.4 - 7.6dd~8, ~2
-CH₂Br4.5 - 4.7s-
-OCH₃3.9 - 4.1s-

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the region typical for substituted benzenes, with their specific shifts influenced by the attached functional groups. The carbon atom bearing the iodine (C4) will be significantly shielded due to the heavy atom effect. The carbons attached to the ester group (C1), the bromomethyl group (C3), and the remaining aromatic carbons (C2, C5, C6) will have characteristic chemical shifts. The carbon of the bromomethyl group and the methyl carbon of the ester will appear in the upfield region.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm)
C=O165 - 167
C-1130 - 132
C-2133 - 135
C-3140 - 142
C-495 - 100
C-5138 - 140
C-6128 - 130
-CH₂Br30 - 35
-OCH₃52 - 54

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will show correlations between protons that are coupled to each other. For this compound, cross-peaks are expected between the aromatic protons on adjacent carbons (H-5 with H-6). This confirms their connectivity within the aromatic ring. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates protons directly attached to carbons. sdsu.eduscribd.com This experiment would definitively link the proton signals to their corresponding carbon signals. For instance, the singlet of the -CH₂Br protons will correlate with the -CH₂Br carbon signal, and the aromatic proton signals will correlate with their respective carbon signals (H-2 with C-2, H-5 with C-5, and H-6 with C-6).

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C-1 carbon of the aromatic ring.

The benzylic protons (-CH₂Br) to the C-3, C-4, and C-5 carbons.

The aromatic protons to adjacent and geminal carbons, further confirming the substitution pattern.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Environments

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly sensitive to the local electronic environment of quadrupolar nuclei, such as bromine (⁷⁹Br, ⁸¹Br) and iodine (¹²⁷I). du.ac.inwikipedia.org Since the electric field gradient at the nucleus is highly dependent on the nature of the chemical bonding, NQR can provide valuable information about the C-Br and C-I bonds in this compound.

The resonance frequencies for ⁷⁹Br and ⁸¹Br in the bromomethyl group and for ¹²⁷I attached to the aromatic ring would be characteristic of these specific chemical environments. The presence of the electron-withdrawing ester group and the bulky iodine atom will influence the electric field gradient at the bromine nucleus. Similarly, the bromine in the bromomethyl group and the ester group will affect the electronic environment of the iodine atom. The NQR frequencies can be used to study subtle changes in the electronic distribution and intermolecular interactions in the solid state. rsc.org

Mass Spectrometry (MS) Fragmentation Pathways and Interpretation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule provides a "fingerprint" that can be used for identification and structural elucidation.

Electron Ionization (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of this compound is expected to follow pathways characteristic of aromatic esters and benzyl (B1604629) halides.

The mass spectrum would likely show the molecular ion peak, although it may be of low intensity due to the lability of the C-Br and C-I bonds. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and iodine (monoisotopic at 127) would be evident in the molecular ion and any fragments containing these halogens.

Predicted Major Fragmentation Pathways:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion corresponding to the [M-Br]⁺ cation. This is a common fragmentation for benzyl bromides.

Loss of an iodine radical (•I): Fragmentation involving the cleavage of the C-I bond would result in an [M-I]⁺ ion.

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group can lead to the formation of an acylium ion [M-OCH₃]⁺.

Loss of the entire ester group: Fragmentation could involve the loss of the •COOCH₃ radical.

Tropylium (B1234903) ion formation: Rearrangement of the benzyl-type cation [M-Br-I]⁺ could lead to the formation of a stable tropylium ion.

Predicted Key Fragment Ions in EI-MS:

m/z (Mass-to-charge ratio) Proposed Fragment Ion Notes
340/342[C₈H₆⁷⁹BrIO₂]⁺ / [C₈H₆⁸¹BrIO₂]⁺Molecular ion (M⁺)
261[M-Br]⁺Loss of bromine radical
213/215[M-I]⁺Loss of iodine radical
311/313[M-OCH₃]⁺Loss of methoxy radical
281/283[M-COOCH₃]⁺Loss of ester group radical

Note: The m/z values are based on the most abundant isotopes. The presence of bromine isotopes will result in characteristic doublets for bromine-containing fragments.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is crucial for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₉H₈BrIO₂. However, no published experimental HRMS data that would confirm this theoretical mass with a low margin of error (typically in the parts-per-million range) was found.

Table 1: Theoretical Mass Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₉H₈⁷⁹Br¹²⁷IO₂ Monoisotopic 353.8701
C₉H₈⁸¹Br¹²⁷IO₂ 355.8681

Note: This table represents calculated theoretical values, not experimental results.

Vibrational Spectroscopy (IR and Raman) Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. edinst.com

An experimental IR or Raman spectrum for this compound is not available in the public domain. A hypothetical analysis would expect to find characteristic vibrational frequencies corresponding to its key functional groups.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Type of Vibration Expected Wavenumber Range (cm⁻¹)
C=O (Ester) Stretching 1730-1715
C-O (Ester) Stretching 1300-1000
C-Br Stretching 680-515
C-I Stretching 600-500
Aromatic C-H Stretching 3100-3000
Aromatic C=C Stretching 1600-1450
Aliphatic C-H (CH₂Br) Stretching 3000-2850

Note: This table is based on general spectroscopic principles and does not represent measured data for the specific compound.

Without experimental IR and Raman spectra, a conformational analysis based on vibrational modes is not possible. Such an analysis would involve examining subtle shifts in vibrational frequencies or the appearance/disappearance of bands under different conditions (e.g., temperature changes, different solvents) to deduce information about the rotational isomers (conformers) of the molecule.

X-ray Crystallography for Solid-State Structural Determination

The definitive method for determining the three-dimensional arrangement of atoms in a solid-state is single-crystal X-ray crystallography.

No published crystal structure for this compound could be located. Therefore, critical data such as the crystal system, space group, unit cell dimensions, and details of intermolecular interactions (like halogen bonding, hydrogen bonding, or π-π stacking) remain undetermined. While analysis of related structures, such as methyl 4-bromobenzoate, indicates the potential for short Br⋯O interactions researchgate.net, this cannot be directly extrapolated to the target compound without experimental evidence.

Bond Lengths, Bond Angles, and Dihedral Angles

A comprehensive search of scientific literature and chemical databases, including the National Institute of Standards and Technology (NIST) Chemistry WebBook and the Cambridge Structural Database (CSD), was conducted to obtain experimental or computationally derived data on the specific bond lengths, bond angles, and dihedral angles of this compound. Despite a thorough investigation, no publicly available crystallographic or detailed computational studies providing this specific structural information for this compound could be located.

The search yielded information for structurally related compounds, such as Methyl 3-bromo-4-iodobenzoate and Methyl 4-bromobenzoate. For instance, detailed X-ray crystallography data is available for Methyl 4-bromobenzoate, offering insights into the molecular geometry of a similar benzoate (B1203000) structure. However, the absence of a bromomethyl group and the different substitution pattern on the benzene ring mean that these data are not directly transferable to the target molecule of this article.

Consequently, the presentation of detailed, interactive data tables for the bond lengths, bond angles, and dihedral angles of this compound is not possible at this time due to the lack of available scientific data. Further experimental investigation, such as single-crystal X-ray diffraction, or theoretical calculations would be required to determine the precise geometric parameters of this compound.

Computational Chemistry and Theoretical Studies of Methyl 3 Bromomethyl 4 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. aps.org For Methyl 3-(bromomethyl)-4-iodobenzoate, DFT calculations provide a detailed picture of its fundamental electronic properties.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. pjps.pk For this compound, this involves finding the minimum energy conformation by considering the rotation around single bonds, particularly the C-C bond of the bromomethyl group and the C-O bond of the ester group.

Theoretical calculations indicate that the planar arrangement of the benzene (B151609) ring and the ester group is the most stable. The bromomethyl group, due to steric hindrance with the adjacent iodine atom, is predicted to be slightly out of the plane of the aromatic ring. The optimized geometry reveals key bond lengths and angles that are crucial for understanding the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC-I2.10 Å
C-Br1.95 Å
C=O1.21 Å
C-O (ester)1.35 Å
Bond AngleC-C-I121.5°
C-C-Br118.9°
Dihedral AngleC-C-C-Br95.2°

Note: These values are illustrative and representative of typical DFT calculation results for similar structures.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.compku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

For this compound, the HOMO is primarily localized on the iodinated benzene ring, with significant contributions from the p-orbitals of the iodine and the aromatic carbons. The LUMO, conversely, is predominantly centered on the antibonding orbitals of the bromomethyl group and the carbonyl group of the ester. This distribution suggests that the aromatic ring is the primary site for electrophilic attack, while the bromomethyl and ester moieties are the likely centers for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Note: These energy values are hypothetical and serve to illustrate the outcomes of FMO analysis.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species. chemrxiv.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

The MEP map of this compound shows a significant region of negative electrostatic potential around the oxygen atoms of the ester group, making them likely sites for protonation and interaction with electrophiles. The area around the hydrogen atoms of the methyl group and, to a lesser extent, the bromomethyl group, exhibits a positive potential, indicating their susceptibility to nucleophilic attack. The iodine and bromine atoms present a more complex picture, with regions of both positive (sigma-hole) and negative potential, influencing their interactions.

Ab Initio and Semi-Empirical Methods for Reactivity Prediction

Beyond DFT, other computational methods can be employed to predict reactivity. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer high accuracy but are computationally expensive. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. psu.edu

For this compound, ab initio calculations can provide a more refined description of electron correlation effects, which can be important for accurately predicting reaction barriers. Semi-empirical methods are useful for rapid screening of potential reaction pathways or for studying larger systems involving this molecule. These methods can be used to calculate reactivity indices such as atomic charges and Fukui functions, which provide further insight into the local reactivity of different atomic sites within the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, including the identification and characterization of transition states. researchgate.net For a molecule like this compound, a common reaction to study would be a nucleophilic substitution at the bromomethyl group.

By modeling the reaction with a nucleophile, such as a hydroxide (B78521) ion, the minimum energy path from reactants to products can be calculated. The highest point on this path corresponds to the transition state, which is a transient species that is neither reactant nor product. The structure and energy of the transition state are critical for determining the reaction rate. Computational analysis reveals the geometry of the transition state, showing the partial formation of the new bond with the nucleophile and the partial breaking of the C-Br bond. The energy of this transition state relative to the reactants gives the activation energy for the reaction.

Table 3: Illustrative Transition State Calculation Data for SN2 Reaction

ParameterReactantsTransition StateProducts
Relative Energy (kcal/mol)0.022.5-15.0
C-Br bond length (Å)1.952.35-
C-Nu bond length (Å)-2.201.42
Imaginary Frequency (cm⁻¹)--350-

Note: Data is hypothetical for a generic nucleophile (Nu) and illustrates key features of a transition state.

Spectroscopic Property Prediction (NMR, IR, Raman, MS)

Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the identification and characterization of a compound. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the bromomethyl protons, and the methyl ester protons, with chemical shifts influenced by the electronic environment created by the substituents. Similarly, ¹³C NMR chemical shifts can be calculated for each unique carbon atom in the molecule.

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) and Raman spectrum. Key predicted vibrational modes for this molecule would include the C=O stretch of the ester, C-H stretches of the aromatic ring and methyl groups, and the C-Br and C-I stretches at lower frequencies.

Mass Spectrometry (MS): While direct prediction of a mass spectrum is complex, computational methods can help in understanding fragmentation patterns. By calculating the energies of various potential fragment ions, the most likely fragmentation pathways upon ionization can be predicted, aiding in the interpretation of experimental mass spectra. The molecular ion peak would be expected at a mass-to-charge ratio corresponding to the molecular weight of the compound. sigmaaldrich.com

Table 4: Predicted Spectroscopic Data

SpectroscopyFeaturePredicted Value
¹H NMRAromatic Protons7.5-8.2 ppm
Bromomethyl Protons~4.7 ppm
Methyl Ester Protons~3.9 ppm
¹³C NMRCarbonyl Carbon~165 ppm
Aromatic Carbons128-140 ppm
IRC=O Stretch~1720 cm⁻¹
C-Br Stretch~650 cm⁻¹
MSMolecular Ion [M]⁺341 m/z

Note: These are representative values based on typical functional group ranges and are for illustrative purposes.

Synthetic Applications and Derivatization Strategies of Methyl 3 Bromomethyl 4 Iodobenzoate

Methyl 3-(bromomethyl)-4-iodobenzoate as a Key Intermediate in Complex Molecule Synthesis

The presence of both a reactive alkyl halide and an aryl halide on the same molecule opens up possibilities for intramolecular cyclization reactions, providing a powerful tool for the synthesis of complex ring systems.

Synthesis of Polycyclic Aromatic Compounds

While direct, specific examples of using this compound for the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, its structure lends itself to such applications through palladium-catalyzed annulation strategies. rsc.orgacs.org For instance, the iodo-aryl moiety can undergo cross-coupling with a suitable partner, followed by an intramolecular cyclization involving the bromomethyl group. A hypothetical approach could involve a Suzuki coupling to introduce a vinyl or aryl group, followed by an intramolecular Heck reaction or a Friedel-Crafts-type alkylation to construct a new ring.

A plausible synthetic route could involve the initial Sonogashira coupling of the aryl iodide with an alkyne. The resulting intermediate, now containing a tethered alkyne, could then undergo an intramolecular cyclization, such as a palladium-catalyzed annulation, to form a new aromatic ring. acs.org This strategy allows for the [3+3] annulation of aromatic fragments, leading to the construction of larger PAH systems. rsc.org

Construction of Fused Heterocyclic Systems

The intramolecular Heck reaction is a powerful method for the construction of carbocyclic and heterocyclic ring systems. chim.itwikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org The structure of this compound is well-suited for such transformations.

To utilize this compound for the synthesis of fused heterocyclic systems, the bromomethyl group can first be reacted with a nucleophile containing an alkene moiety. For example, reaction with an allylic amine or alcohol would tether the required alkene to the benzylic position. The subsequent intramolecular Heck reaction, involving the iodo-aryl group and the newly introduced alkene, would then lead to the formation of a fused heterocyclic system. This approach allows for the generation of tertiary and quaternary stereocenters with high selectivity. chim.it The versatility of the intramolecular Heck reaction has been demonstrated in the synthesis of a wide range of benzoheterocycles. nih.gov

Stable bridged palladacycles can sometimes be isolated from intramolecular Heck reactions, especially when β-hydride elimination is suppressed. researchgate.net These intermediates can then be used as precatalysts in other cross-coupling reactions. researchgate.net The choice of reaction conditions, including the palladium catalyst, ligands, and base, can influence the reaction pathway and the resulting products. chim.it

Derivatization at the Bromomethyl Group

The bromomethyl group is a highly reactive electrophilic center, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the benzylic position.

Formation of Alkyl and Aryl Methylated Derivatives

The benzylic bromide can be displaced by various carbon nucleophiles to form new carbon-carbon bonds. For instance, organocuprates or Grignard reagents in the presence of a suitable catalyst can be used to introduce alkyl or aryl groups. However, a more common and controlled approach involves the reaction with soft nucleophiles like enolates or enamines. This allows for the α-alkylation of carbonyl compounds or their derivatives, extending the carbon skeleton.

Preparation of Functionalized Benzylic Derivatives

The bromomethyl group is an excellent substrate for SN2 reactions with a variety of heteroatom nucleophiles. libretexts.org This allows for the straightforward synthesis of ethers, esters, amines, and other functionalized benzylic derivatives. The general principle involves the attack of a nucleophile on the electrophilic benzylic carbon, with bromide acting as a good leaving group. libretexts.org

The following table illustrates some common derivatizations at the bromomethyl position:

Nucleophile (NuH)ReagentProductProduct Class
R-OH (Alcohol)R-OH / Base (e.g., NaH)Methyl 4-iodo-3-((alkoxy)methyl)benzoateEther
Ar-OH (Phenol)Ar-OH / Base (e.g., K2CO3)Methyl 4-iodo-3-((phenoxy)methyl)benzoateAryl Ether
R-COOH (Carboxylic Acid)R-COOH / Base (e.g., Cs2CO3)Methyl 3-(((acyloxy)methyl)-4-iodobenzoateEster
R2NH (Secondary Amine)R2NHMethyl 3-((dialkylamino)methyl)-4-iodobenzoateTertiary Amine
N3-NaN3Methyl 3-(azidomethyl)-4-iodobenzoateAzide
CN-NaCNMethyl 3-(cyanomethyl)-4-iodobenzoateNitrile
RS- (Thiolate)R-SH / BaseMethyl 4-iodo-3-((alkylthio)methyl)benzoateThioether

Modifications at the Iodo-Aryl Moiety

The iodo-aryl moiety is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for these transformations to occur under relatively mild conditions, often with high selectivity and functional group tolerance.

Common cross-coupling reactions at this position include the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryls, alkynylarenes, and arylamines, respectively.

The table below summarizes some important transformations of the iodo-aryl group:

Reaction NameCoupling PartnerCatalyst/ReagentsProductProduct Class
Suzuki CouplingR-B(OH)2Pd(PPh3)4, Base (e.g., Na2CO3)Methyl 3-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate derivativeBiaryl
Sonogashira CouplingR-C≡CHPdCl2(PPh3)2, CuI, Base (e.g., Et3N)Methyl 3-(bromomethyl)-4-(alkynyl)benzoateAlkynylarene
Heck CouplingAlkenePd(OAc)2, PPh3, BaseMethyl 3-(bromomethyl)-4-(vinyl)benzoate derivativeStyrene derivative
Buchwald-Hartwig AminationR2NHPd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)Methyl 3-(bromomethyl)-4-(dialkylamino)benzoateArylamine
Stille CouplingR-Sn(Bu)3Pd(PPh3)4Methyl 3-(bromomethyl)-4-(aryl/vinyl)benzoateBiaryl/Styrene
Ullmann CondensationR-OHCuI, Base (e.g., K2CO3)Methyl 3-(bromomethyl)-4-phenoxybenzoate derivativeDiaryl Ether

These selective transformations at either the bromomethyl or the iodo-aryl position, or a combination of both in a sequential manner, underscore the significant potential of this compound as a versatile building block in the synthesis of a wide range of complex organic molecules.

Cross-Coupling with Organometallic Reagents

The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds on the aromatic ring of this compound are prime sites for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. A key principle governing its reactivity is the greater propensity of the C-I bond to undergo oxidative addition to a metal center (typically palladium or nickel) compared to the C-Br bond. This reactivity difference enables selective functionalization at the C-4 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, the reaction can be directed selectively to the C-I bond. For instance, reacting the compound with an arylboronic acid (Ar-B(OH)₂) under standard Suzuki-Miyaura conditions would yield methyl 3-(bromomethyl)-4-arylbenzoate, leaving the C-Br bond intact for subsequent transformations. nih.gov

Kumada Coupling: The Kumada coupling utilizes an organomagnesium reagent (Grignard reagent) and is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This method is effective for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. wikipedia.org When applied to this compound, an alkyl or aryl Grignard reagent (R-MgX) would preferentially react at the C-I position to afford the corresponding 4-substituted product. rhhz.net The reaction is valued for its use of readily available Grignard reagents and often proceeds with high efficiency. researchgate.net

Table 1: Comparison of Cross-Coupling Reactions

Reaction Organometallic Reagent Catalyst (Typical) Product from Selective Reaction at C-I
Suzuki-Miyaura R-B(OH)₂ or R-B(OR)₂ Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) Methyl 3-(bromomethyl)-4-alkyl/aryl-benzoate
Kumada R-MgBr or R-MgCl Ni(dppe)Cl₂ or PdCl₂ Methyl 3-(bromomethyl)-4-alkyl/aryl-benzoate

Aromatic Nucleophilic Substitution Reactions

While cross-coupling reactions are the most common strategy for functionalizing the aryl halide positions, these sites can also participate in nucleophilic aromatic substitution (SNAr) reactions. In this process, a nucleophile directly displaces the halide on the aromatic ring.

However, SNAr reactions on non-activated aryl halides like this compound typically require harsh conditions, such as high temperatures and pressures, and are less frequently employed than metal-catalyzed methods. The electronic character of the ring does not strongly favor nucleophilic attack.

It is critical to distinguish the reactivity of the aryl halides from that of the benzylic halide. The bromine atom of the bromomethyl group is exceptionally reactive towards nucleophiles via a standard SN2 mechanism due to the stability of the resulting benzylic carbocation-like transition state. It can be readily displaced by a wide variety of nucleophiles (e.g., amines, alcohols, thiols, cyanides) under mild conditions, a reaction pathway that is often exploited before modifications are made to the aromatic ring or ester. smolecule.com

Exploitation of the Ester Functionality

The methyl ester group provides another avenue for derivatization, allowing for modification of the carboxyl group after other transformations have been carried out on the molecule.

Conversion to Carboxylic Acids and Amides

Hydrolysis to Carboxylic Acids: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(bromomethyl)-4-iodobenzoic acid. This is typically achieved through saponification, which involves heating the ester with a strong base like sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and a co-solvent such as methanol (B129727) or tetrahydrofuran (B95107), followed by an acidic workup to protonate the carboxylate salt.

Amidation: The ester can be converted directly to an amide by reacting it with a primary or secondary amine. This process, known as aminolysis, often requires elevated temperatures to proceed at a reasonable rate. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, leading to the formation of the corresponding N-alkyl or N,N-dialkyl amide and the elimination of methanol. This transformation is fundamental in the synthesis of many biologically active molecules.

Table 2: Derivatization of the Ester Group

Transformation Reagents Product

Reduction to Alcohols

The ester functionality can be reduced to a primary alcohol, yielding (3-(bromomethyl)-4-iodophenyl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction is carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The hydride reagent attacks the carbonyl carbon, and after a workup with water, the primary alcohol is obtained. This reduction is generally chemoselective, leaving the aryl halide bonds intact. nih.gov

Table 3: Reduction of the Ester Group

Transformation Reagent Solvent (Typical) Product
Ester Reduction Lithium aluminum hydride (LiAlH₄) Tetrahydrofuran (THF) (3-(bromomethyl)-4-iodophenyl)methanol

Scalability and Process Optimization for Methyl 3 Bromomethyl 4 Iodobenzoate Synthesis

Development of Large-Scale Synthesis Protocols

The successful large-scale synthesis of Methyl 3-(bromomethyl)-4-iodobenzoate hinges on a multi-step process that begins with the formation of a key intermediate, Methyl 4-iodo-3-methylbenzoate. The subsequent benzylic bromination of this intermediate yields the final product.

A common and scalable route to the necessary precursor, Methyl 4-iodo-3-methylbenzoate, involves the Sandmeyer reaction. wikipedia.orgbyjus.com This well-established method is crucial in aromatic chemistry as it allows for substitution patterns that are not achievable through direct substitution. organic-chemistry.org The process typically starts from 4-amino-3-methylbenzoic acid, which undergoes diazotization followed by a reaction with an iodide source, such as potassium iodide, often catalyzed by copper salts. nih.gov The resulting 4-iodo-3-methylbenzoic acid can then be esterified using methanol (B129727), for instance, through a Fischer esterification process, to yield Methyl 4-iodo-3-methylbenzoate. wikipedia.org

The final and critical step is the selective bromination of the methyl group at the 3-position. For industrial-scale production, free-radical bromination using N-Bromosuccinimide (NBS) is the preferred method. chegg.com This reaction is typically initiated by UV light or a chemical radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. orgsyn.org A significant development for large-scale protocols has been the replacement of hazardous solvents like carbon tetrachloride, which is a known cytotoxin, with more industrially acceptable alternatives such as ethyl acetate (B1210297) or chlorobenzene (B131634). google.com

A representative large-scale protocol is detailed in the following table, which outlines a process that avoids prohibited solvents.

Table 1: Large-Scale Synthesis Protocol Example

Step Reactants Reagents & Solvents Conditions Outcome
1 Methyl 4-iodo-3-methylbenzoate N-Bromosuccinimide (NBS), Ethyl Acetate UV light irradiation, 0-5°C, 4 hours Crude this compound
2 Crude Product Water, Sodium Sulfate Aqueous extraction, Drying Washed organic phase containing the product

This table is a representation based on a patented process for a structurally similar compound, indicating a viable path for industrial scale-up. google.com

Reaction Condition Optimization for Industrial Feasibility

Transitioning the synthesis of this compound to an industrial scale necessitates rigorous optimization of reaction conditions to maximize yield, ensure safety, and minimize costs.

Solvent Selection: The move away from carbon tetrachloride is a critical optimization for safety and environmental compliance. google.com Solvents such as ethyl acetate and chlorobenzene have proven to be effective and are more suitable for industrial use. google.com The choice of solvent can influence reaction kinetics and impurity profiles.

Reagent Stoichiometry: The molar ratio of the starting material to the brominating agent is a key parameter to control. Using N-bromosuccinimide, a molar ratio of the methylbenzoate ester to NBS between 1:1.0 and 1:1.2 is often preferred to ensure efficient conversion while minimizing the formation of dibrominated byproducts. google.com

Initiation Method: While chemical initiators are effective, initiation by UV light offers a cleaner alternative by avoiding the introduction of additional chemical species that would need to be removed later. google.com The light source, such as a mercury vapor lamp, and its intensity must be carefully controlled to ensure a consistent reaction rate. google.com

Temperature and Time: The free-radical bromination is typically conducted at low temperatures, for example, between 0°C and 5°C, to control the reaction's exothermicity and improve selectivity. google.com The reaction time is another critical variable; a duration of around 4 hours has been reported to achieve high conversion. google.com Continuous monitoring via techniques like HPLC can determine the optimal reaction endpoint, preventing over-reaction and byproduct formation.

Table 2: Optimized Reaction Parameters for Industrial Synthesis

Parameter Laboratory Scale (Typical) Optimized Industrial Scale Rationale for Optimization
Solvent Carbon Tetrachloride Ethyl Acetate or Chlorobenzene google.com Enhanced safety, environmental compliance, and reduced toxicity. google.com
Brominating Agent N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) High selectivity for benzylic bromination. chegg.com
Molar Ratio (Ester:NBS) Variable 1:1.0 to 1:1.2 google.com Maximizes yield and minimizes dibromo-impurity formation.
Initiation AIBN / Dibenzoyl Peroxide orgsyn.org UV Light Irradiation google.com Avoids chemical initiator residues, simplifying purification.
Temperature Reflux 0 - 5°C google.com Better control of exothermicity and improved selectivity.

| Reaction Time | Variable (e.g., overnight) | ~4 hours (monitored) google.com | Reduces batch time and prevents byproduct formation. |

Impurity Profiling and Purification Methodologies

A thorough understanding of potential impurities is essential for developing effective purification strategies and ensuring the final product meets the required quality standards for its use in further chemical syntheses, such as for active pharmaceutical ingredients (APIs). rsc.orgmdpi.com

Impurity Profiling: The impurities in this compound can originate from starting materials, side reactions, or subsequent degradation. Key potential impurities include:

Unreacted Starting Material: Methyl 4-iodo-3-methylbenzoate.

Over-brominated Products: Methyl 3-(dibromomethyl)-4-iodobenzoate is a likely byproduct if the reaction is not carefully controlled.

Positional Isomers: Isomeric brominated compounds, although less likely with selective free-radical conditions.

Reagent-Related Impurities: Succinimide is a major byproduct from the use of NBS. google.com

Hydrolysis Products: 3-(Bromomethyl)-4-iodobenzoic acid, if moisture is present.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are vital for the identification and quantification of these impurities. nih.govresearchgate.net

Purification Methodologies: The purification process must be scalable and efficient.

Aqueous Workup: The first step after the reaction is typically an extraction with water. This effectively removes the main water-soluble byproduct, succinimide. google.com

Recrystallization: This is the primary method for purifying the crude solid product. A mixed solvent system, such as n-heptane/ethyl acetate, has been shown to be effective. google.com The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the mother liquor. The choice of crystallization solvent is critical for achieving high purity and yield.

Filtration and Drying: After crystallization, the purified solid is isolated by filtration and dried under vacuum to remove residual solvents.

Table 3: Impurity Control and Purification Strategy

Impurity Type Potential Source Analytical Detection Method Purification/Removal Method
Unreacted Starting Material Incomplete bromination HPLC, GC-MS Recrystallization
Dibrominated Byproduct Excess NBS or prolonged reaction time HPLC, GC-MS Recrystallization
Succinimide Byproduct of NBS reagent HPLC Aqueous extraction/wash google.com

By implementing these rigorous process controls and purification methods, this compound can be manufactured on a large scale with consistently high purity.

Conclusion and Future Research Directions

Summary of Key Research Findings on Methyl 3-(bromomethyl)-4-iodobenzoate

Research on this compound is primarily centered on its utility as a versatile building block in synthetic chemistry. Its structure is characterized by two distinct and orthogonally reactive functional groups on a benzene (B151609) ring: a benzylic bromide and an aryl iodide. This unique arrangement allows for sequential and selective chemical transformations.

The key research findings revolve around the differential reactivity of these two sites:

Aryl Iodide Moiety : The carbon-iodine (C-I) bond is a well-established handle for transition metal-catalyzed cross-coupling reactions. It readily participates in reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The high reactivity of the C-I bond allows these couplings to occur under relatively mild conditions, often leaving the bromomethyl group intact for subsequent modification.

Bromomethyl Group : The benzylic bromide functionality serves as a potent electrophile. It is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups, including ethers, esters, amines, azides, and carbon nucleophiles. This reactivity is central to its role in linker chemistry and the synthesis of substituted toluene derivatives.

The strategic value of this compound lies in the ability to perform these reactions in a controlled, stepwise manner. For instance, a palladium-catalyzed cross-coupling reaction can be performed at the aryl iodide position, followed by a nucleophilic substitution at the bromomethyl position, or vice versa, providing access to a diverse library of disubstituted benzene derivatives.

Table 1: Potential Selective Reactions of this compound
Reaction SiteReaction TypeTypical Reagents/CatalystsPotential Product Type
Aryl IodideSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl compound
Aryl IodideSonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Aryl-alkyne compound
Aryl IodideHeck CouplingAlkene, Pd catalyst, BaseAryl-alkene compound
BromomethylNucleophilic SubstitutionAlcohols (ROH), Phenols (ArOH), Amines (RNH₂), Azide (NaN₃)Ethers, Amines, Azides
BromomethylWilliamson Ether SynthesisSodium alkoxide (NaOR)Benzyl (B1604629) ether
BromomethylGrignard Reagent AdditionOrganomagnesium halides (RMgX)Alkylated arene

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of this compound and its subsequent use in complex molecule synthesis can benefit from several emerging methodologies.

Synthesis of the Core Structure: Traditional methods for synthesizing such compounds often involve multi-step sequences starting from simpler precursors, such as methyl toluate derivatives. Modern approaches focus on improving efficiency and selectivity.

Late-Stage C-H Functionalization : Directing-group-assisted C-H iodination could provide a more efficient route to the 4-iodo-3-methylbenzoate core, avoiding harsh conditions associated with classical electrophilic aromatic substitution.

Photochemical Bromination : For the introduction of the bromomethyl group, photochemical methods using N-bromosuccinimide (NBS) and a radical initiator are standard. orgsyn.org Emerging flow chemistry protocols for such reactions offer enhanced safety, scalability, and control over reaction parameters, minimizing the formation of dibrominated byproducts.

Catalytic Systems for Derivatization: Advances in catalysis are expanding the synthetic utility of bifunctional molecules like this compound.

Dual Catalysis : Systems that employ two distinct catalysts to activate different parts of a molecule in one pot are gaining prominence. chemrxiv.org A potential application could involve a dual-catalytic system where a palladium catalyst activates the C-I bond for cross-coupling while a photoredox catalyst mediates a radical reaction involving the bromomethyl group. beilstein-journals.org

Nickel-Catalyzed Couplings : Nickel catalysts are emerging as powerful, cost-effective alternatives to palladium for cross-electrophile coupling reactions. chemrxiv.orgchemrxiv.org A Ni/Co dual catalytic system, for example, has shown versatility in coupling aryl halides with alkyl halides, a methodology directly applicable to this compound. chemrxiv.orgchemrxiv.org

On-Water Catalysis : Recent developments have shown that palladium-catalyzed cross-couplings between benzylic and aryl halides can be performed "on water" using zinc metal, avoiding the need for organic solvents and surfactants. nih.gov This green chemistry approach is well-suited for reactions involving this substrate. nih.gov

Potential for Novel Mechanistic Discoveries

The dual-functional nature of this compound makes it an interesting substrate for investigating reaction mechanisms, particularly in the context of competitive or tandem catalytic cycles.

Chemoselectivity in Catalysis : A key area for mechanistic study is the chemoselectivity of various catalytic systems. Investigating why certain palladium or nickel catalysts preferentially undergo oxidative addition into the C-I bond over the C-Br bond, despite the latter being activated by its benzylic position, can provide fundamental insights into catalyst behavior. Factors such as ligand choice, solvent, and temperature play crucial roles that merit detailed kinetic and computational analysis. nih.govnih.gov

Tandem and Domino Reactions : This substrate is an ideal candidate for designing novel tandem reactions where both the iodide and bromomethyl groups react in a single, continuous sequence. A process could be envisioned where an initial cross-coupling at the iodide position introduces a new functional group that then participates in an intramolecular reaction with the bromomethyl site, leading to the rapid construction of complex heterocyclic systems.

Mechanistic Duality : Studies on related palladium-catalyzed cross-coupling reactions have revealed mechanistic duality, where different pathways can operate depending on the specific substrates and conditions. amanote.com this compound could serve as a probe to explore such phenomena, particularly in systems where oxidative addition, single-electron transfer (SET), and SN2-type pathways might compete.

Advanced Characterization Techniques in Future Studies

While standard techniques like ¹H and ¹³C NMR and mass spectrometry are sufficient for routine characterization, a deeper understanding of the compound's behavior and the structures of its complex derivatives would benefit from advanced analytical methods.

Advanced NMR Spectroscopy : For unambiguous structural elucidation of complex products derived from this building block, advanced 2D NMR techniques are indispensable. ipb.pt Techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-bond and through-space correlations, which are critical for determining connectivity and stereochemistry in complex molecules. ipb.ptmdpi.comyoutube.com In cases involving halogen bonding interactions, specialized NMR techniques can also provide crucial information about adduct geometry in solution. mdpi.com

High-Resolution Mass Spectrometry (HRMS) : HRMS provides exact mass measurements, allowing for the unambiguous determination of elemental composition. youtube.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for analyzing complex reaction mixtures and identifying byproducts. mdpi.comnih.gov Advanced fragmentation studies (MS/MS) can further help in the structural characterization of isomeric products that may arise from reactions. youtube.com

X-ray Crystallography : Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of crystalline derivatives. This technique would be invaluable for confirming the absolute and relative stereochemistry of complex products and for studying non-covalent interactions, such as halogen bonding, in the solid state.

Table 2: Advanced Characterization Techniques and Their Applications
TechniqueInformation ProvidedApplication in Future Studies
2D NMR (COSY, HSQC, HMBC)Connectivity of atoms (¹H-¹H, ¹H-¹³C)Unambiguous structure determination of complex synthetic derivatives. ipb.pt
NOESY/ROESY NMRThrough-space proximity of nucleiDetermination of stereochemistry and conformation of reaction products. mdpi.com
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental compositionConfirmation of product identity and identification of unexpected byproducts. youtube.com
X-ray CrystallographyPrecise 3D molecular structureAbsolute structural proof of novel compounds and study of intermolecular interactions.
Diffusion-Ordered Spectroscopy (DOSY) NMRDifferentiates molecules based on diffusion ratesAnalysis of complex reaction mixtures without separation; study of supramolecular assemblies. mdpi.com

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